molecular formula C16H16N2O3 B495869 N-(4-carbamoylphenyl)-3-ethoxybenzamide

N-(4-carbamoylphenyl)-3-ethoxybenzamide

Cat. No.: B495869
M. Wt: 284.31g/mol
InChI Key: QNTHSZKBJNLRBQ-UHFFFAOYSA-N
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Description

N-(4-Carbamoylphenyl)-3-ethoxybenzamide is a benzamide derivative characterized by a 3-ethoxy-substituted benzamide moiety linked to a 4-carbamoylphenyl group. The carbamoyl group enhances hydrogen-bonding capacity, while the ethoxy substituent may improve solubility compared to non-polar analogs.

Properties

Molecular Formula

C16H16N2O3

Molecular Weight

284.31g/mol

IUPAC Name

N-(4-carbamoylphenyl)-3-ethoxybenzamide

InChI

InChI=1S/C16H16N2O3/c1-2-21-14-5-3-4-12(10-14)16(20)18-13-8-6-11(7-9-13)15(17)19/h3-10H,2H2,1H3,(H2,17,19)(H,18,20)

InChI Key

QNTHSZKBJNLRBQ-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)N

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Electron-Donating vs.
  • Carbamoyl vs. Carbamothioyl : Replacing oxygen with sulfur (as in ) alters hydrogen-bonding patterns, affecting molecular stability and crystal packing.
  • Heterocyclic Modifications : The thiazolo-pyridine derivative demonstrates that core heterocycles can significantly enhance target affinity (e.g., antiviral activity), though at the cost of synthetic complexity.

Physicochemical and Crystallographic Properties

  • Solubility : Ethoxy and methoxy groups (target and ) improve aqueous solubility compared to hydrophobic methyl or chloro substituents ().
  • Crystal Packing : The target compound’s ethoxy group may engage in weaker C–H⋯O interactions compared to the robust N–H⋯O/S hydrogen bonds observed in . Fluorine substituents in enhance lattice stability via π–π stacking, a feature absent in the target compound.

Research Findings and Implications

  • Structural Insights : The carbamoylphenyl group’s orientation (e.g., planar vs. angled) influences intermolecular interactions, as seen in , where a 35.54° dihedral angle optimizes hydrogen bonding.
  • Synthetic Feasibility : Amide coupling () remains a versatile method for benzamide derivatives, though steric hindrance from ethoxy groups may require optimized conditions.
  • Biological Optimization : The thiazolo-pyridine derivative () highlights the trade-off between structural complexity and efficacy, suggesting that simpler analogs like the target compound may prioritize pharmacokinetics over potency.

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